molecular formula C13H15BClF4NO2 B13677023 5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester

5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13677023
M. Wt: 339.52 g/mol
InChI Key: CTXTWSUUUMLNBI-UHFFFAOYSA-N
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Description

The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and therefore, it does not have a defined set of characteristics, preparation methods, chemical reactions, scientific applications, mechanism of action, or comparisons with similar compounds.

Preparation Methods

Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In scientific contexts, “N/A” is used to denote the absence of data or relevance, rather than a specific chemical entity.

Chemical Reactions Analysis

As “N/A” does not correspond to a real chemical compound, it does not undergo any chemical reactions such as oxidation, reduction, or substitution. There are no common reagents, conditions, or major products associated with “N/A” because it is not a tangible substance.

Scientific Research Applications

The term “N/A” is used in scientific research to indicate that certain information is not available or not applicable. It does not have any scientific research applications in chemistry, biology, medicine, or industry because it is not a real compound. Instead, it serves as a placeholder in data fields where information is missing or irrelevant.

Mechanism of Action

Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. It is simply a notation used to indicate the absence of specific information.

Comparison with Similar Compounds

There are no similar compounds to “N/A” because it is not an actual chemical entity. It is a term used to denote the lack of available data or applicability in a given context. Therefore, it cannot be compared with other compounds or listed alongside similar substances.

Properties

Molecular Formula

C13H15BClF4NO2

Molecular Weight

339.52 g/mol

IUPAC Name

3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H15BClF4NO2/c1-11(2)12(3,4)22-14(21-11)6-5-7(20)10(16)9(15)8(6)13(17,18)19/h5H,20H2,1-4H3

InChI Key

CTXTWSUUUMLNBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C(F)(F)F)Cl)F)N

Origin of Product

United States

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